

An In-Depth Technical Guide to Citronellic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-Citronellic acid

Cat. No.: B2936272

[Get Quote](#)

Abstract

Citronellic acid (3,7-dimethyloct-6-enoic acid) is a naturally occurring acyclic monoterpenoid that has garnered significant interest across various scientific disciplines. Initially identified as a constituent of essential oils, its journey from discovery in the late 19th century to its current applications in fragrance, agriculture, and pharmacology illustrates the evolution of natural product chemistry. This guide provides a comprehensive technical overview of Citronellic acid, designed for researchers, scientists, and professionals in drug development. It delves into the historical context of its discovery, the elucidation of its structure, its physicochemical properties, biosynthetic pathways, and modern synthetic and analytical methodologies. Furthermore, this document explores its pharmacological potential, with a particular focus on its role as a Peroxisome Proliferator-Activated Receptor alpha (PPAR- α) agonist and its anti-inflammatory properties, providing a foundation for future research and development.

The Historical Context: Discovery and Structural Elucidation

The discovery of Citronellic acid is intrinsically linked to the pioneering era of terpene chemistry in the late 19th and early 20th centuries. During this period, chemists like Otto Wallach, who was awarded the Nobel Prize in 1910 for his work on alicyclic compounds, began the systematic investigation of essential oils.^[1] While a singular definitive report of the initial isolation of Citronellic acid is not readily available in modern databases, its history is tied to the study of its aldehyde precursor, citronellal.

Friedrich Wilhelm Semmler, a prominent German chemist, extensively studied the components of citronella oil and other essential oils. His work, frequently published in the *Berichte der deutschen chemischen Gesellschaft*, laid the groundwork for understanding the structure and reactivity of many monoterpenoids, including citronellal.^[2] It is highly probable that Citronellic acid was first identified as an oxidation product of citronellal during these early investigations.

The structural elucidation of terpenes at the time was a formidable challenge, relying on meticulous chemical degradation techniques rather than the spectroscopic methods commonplace today.^{[3][4]} The process for a molecule like Citronellic acid would have involved:

- Molecular Formula Determination: Elemental analysis to establish the empirical formula, followed by molecular weight determination.
- Functional Group Analysis: Titration to identify the carboxylic acid group and reactions to detect the presence of a double bond (e.g., addition of bromine or hydrogen).
- Degradative Ozonolysis: A key technique used to cleave the double bond, which would have yielded smaller, more easily identifiable carbonyl compounds. The analysis of these fragments would have allowed chemists to deduce the position of the double bond and the carbon skeleton.
- Synthesis of Derivatives: Formation of esters and other derivatives to confirm the presence of the carboxylic acid and to obtain crystalline solids for characterization.

This painstaking work, conducted over many years by numerous scientists, ultimately led to the confirmation of the structure of Citronellic acid as 3,7-dimethyloct-6-enoic acid.^[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Citronellic acid is essential for its application in research and development.

Physical and Chemical Data

The key physicochemical properties of Citronellic acid are summarized in the table below, with data compiled from the PubChem database and other chemical suppliers.^{[1][5][6][7]}

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1]
Molecular Weight	170.25 g/mol	[1]
IUPAC Name	3,7-dimethyloct-6-enoic acid	[1]
CAS Number	502-47-6	[5]
Appearance	Colorless to slightly yellow liquid	[7]
Boiling Point	121-122 °C at 1 mmHg	[1] [7]
Density	0.923 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.454	[7]
Solubility	Insoluble in water; soluble in ethanol and oils	[6]

Spectroscopic Data

Modern structural confirmation relies on spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of functional groups. The chemical shifts and coupling constants provide a detailed picture of the molecule's structure.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): GC-MS is commonly used for the identification and quantification of Citronellic acid. The mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern that can be used for identification.[\[1\]](#)

Biosynthesis of Citronellic Acid

In plants, Citronellic acid is synthesized via the monoterpenoid pathway, starting from the fundamental building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form geranyl pyrophosphate (GPP), the precursor to most monoterpenes.[\[11\]](#)[\[12\]](#) The pathway to Citronellic acid proceeds through the following key steps:

- Geraniol Formation: GPP is hydrolyzed to geraniol.
- Oxidation to Geranial: Geraniol is oxidized to its corresponding aldehyde, geranial, a reaction catalyzed by a geraniol dehydrogenase.[13][14][15][16]
- Reduction to Citronellal: Geranial can be reduced to citronellal.
- Oxidation to Citronellic Acid: Finally, citronellal is oxidized to Citronellic acid, a reaction likely catalyzed by an aldehyde dehydrogenase.[17]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of Citronellic Acid from Geranyl Pyrophosphate.

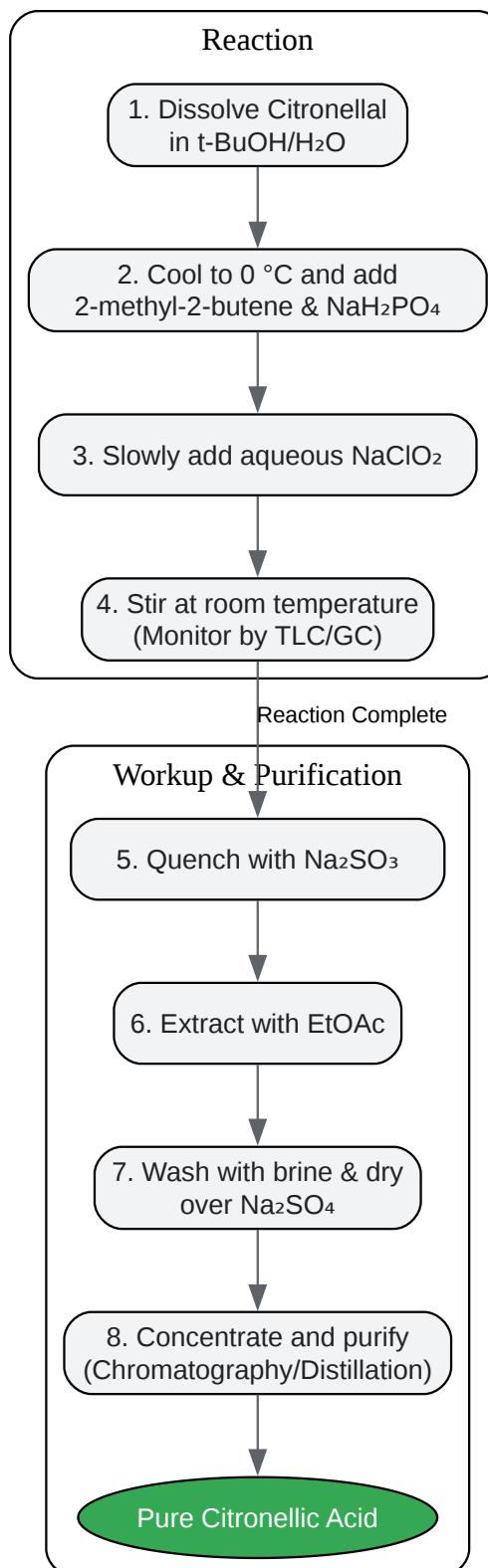
Chemical Synthesis: Oxidation of Citronellal

Citronellic acid is commonly synthesized by the oxidation of citronellal, which is readily available from natural sources like citronella oil. The Pinnick oxidation is a highly effective and widely used method for this transformation due to its mild conditions and tolerance of the alkene functional group.[11][18][19][20][21]

Experimental Protocol: Pinnick Oxidation of Citronellal

This protocol is a representative example for the synthesis of Citronellic acid from citronellal.

Materials:


- Citronellal (1.0 equiv)
- tert-Butanol (t-BuOH)
- Water (H₂O)
- 2-Methyl-2-butene (scavenger, 5.0-10.0 equiv)

- Sodium dihydrogen phosphate (NaH_2PO_4 , buffer, 5.0-10.0 equiv)
- Sodium chlorite (NaClO_2 , 80% technical grade, 2.0-3.0 equiv)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium sulfite (Na_2SO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve citronellal (1.0 equiv) in a 1:1 mixture of t-BuOH and H_2O .
- Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 2-methyl-2-butene (scavenger), followed by NaH_2PO_4 (buffer).
- Oxidation: Slowly add a solution of sodium chlorite in water to the stirred reaction mixture, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na_2SO_3 solution to destroy any excess oxidant.
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase with EtOAc (3x).
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na_2SO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude Citronellic acid can be purified by flash column chromatography on silica gel or by

vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Pinnick oxidation of citronellal.

Pharmacological Potential and Applications

While traditionally used in fragrances and as an insect repellent, recent research has highlighted the pharmacological potential of Citronellic acid, particularly for professionals in drug development.

Anti-inflammatory Activity and PPAR- α Agonism

Citronellic acid has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR- α).[\[22\]](#) PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism and inflammation.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Mechanism of Action:

- PPAR- α Activation: As a PPAR- α agonist, Citronellic acid binds to and activates this receptor.[\[22\]](#)
- Gene Regulation: The activated PPAR- α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Anti-inflammatory Effects: This binding modulates the expression of genes involved in inflammation. Specifically, PPAR- α activation can interfere with pro-inflammatory signaling pathways, such as NF- κ B, leading to a reduction in the production of inflammatory cytokines like TNF- α and interleukins.[\[22\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Applications in Dermatology

The activation of PPAR- α by Citronellic acid has shown promise in improving skin barrier function.[\[22\]](#) Studies have demonstrated that it can:

- Promote the differentiation of keratinocytes.
- Increase the formation of the cornified envelope, a key component of the skin barrier.

- Enhance the expression of proteins like involucrin, which is crucial for skin barrier integrity. [22]
- Increase the synthesis of hyaluronic acid, a key moisturizing component in the skin.[22]

These properties suggest that Citronellic acid could be a valuable ingredient in therapeutic formulations for inflammatory skin conditions such as atopic dermatitis.[22]

Future Directions

The journey of Citronellic acid from a simple fragrance component to a molecule with defined pharmacological activity is a testament to the value of natural product research. Future research is warranted in several areas:

- Clinical Trials: Preclinical studies on the anti-inflammatory and skin barrier-enhancing effects of Citronellic acid are promising.[30] Rigorous clinical trials are needed to establish its efficacy and safety in humans for dermatological and other inflammatory conditions.
- Drug Delivery: The development of novel formulations to enhance the topical delivery and bioavailability of Citronellic acid could improve its therapeutic potential.
- Synthetic Derivatives: The synthesis of derivatives of Citronellic acid may lead to compounds with enhanced potency and selectivity for PPAR- α or other biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentre.co]
3. globalresearchonline.net [globalresearchonline.net]
4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 香茅酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Geraniol dehydrogenase, the key enzyme in biosynthesis of the alarm pheromone, from the astigmatid mite *Carpoglyphus lactis* (Acari: Carpoglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geraniol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by *Castellaniella defragrans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. orgoly.com [orgoly.com]
- 19. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. psiberg.com [psiberg.com]
- 22. e-nps.or.kr [e-nps.or.kr]
- 23. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of PPAR alpha in the mechanism of action of the nongenotoxic carcinogen and peroxisome proliferator Wy-14,643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular mechanism of PPAR α action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice [frontiersin.org]
- 30. β -Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Citronellic Acid: From Discovery to Modern Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2936272#discovery-and-history-of-citronellic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com